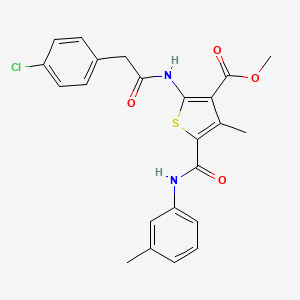

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate

Description

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate (CAS: 335409-04-6) is a thiophene-based derivative with a molecular formula of C₂₃H₂₁ClN₂O₄S and a molecular weight of 456.9 g/mol . The compound features a methyl ester group at position 3 of the thiophene ring, a 4-methyl substituent, and two critical functional groups:

- A 2-(4-chlorophenyl)acetamido moiety at position 2.

- An m-tolylcarbamoyl group (meta-methylphenyl carbamate) at position 3.

This compound is listed as discontinued in commercial catalogs, suggesting challenges in synthesis, stability, or niche applications . Its structural complexity and substitution patterns make it a candidate for pharmaceutical or materials science research, though direct pharmacological data remain scarce.

Properties

Molecular Formula |

C23H21ClN2O4S |

|---|---|

Molecular Weight |

456.9 g/mol |

IUPAC Name |

methyl 2-[[2-(4-chlorophenyl)acetyl]amino]-4-methyl-5-[(3-methylphenyl)carbamoyl]thiophene-3-carboxylate |

InChI |

InChI=1S/C23H21ClN2O4S/c1-13-5-4-6-17(11-13)25-21(28)20-14(2)19(23(29)30-3)22(31-20)26-18(27)12-15-7-9-16(24)10-8-15/h4-11H,12H2,1-3H3,(H,25,28)(H,26,27) |

InChI Key |

FVYSQVKPZHSCKV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC=C1)NC(=O)C2=C(C(=C(S2)NC(=O)CC3=CC=C(C=C3)Cl)C(=O)OC)C |

Origin of Product |

United States |

Preparation Methods

The synthesis of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves multiple steps, starting from the appropriate thiophene precursor. The synthetic route typically includes the following steps:

Formation of the thiophene core: This involves the cyclization of suitable precursors under specific conditions.

Introduction of substituents: The 4-chlorophenyl, acetamido, methyl, and m-tolylcarbamoyl groups are introduced through various substitution reactions.

Esterification: The final step involves the esterification of the carboxyl group to form the methyl ester.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions.

Chemical Reactions Analysis

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate undergoes several types of chemical reactions:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the thiophene ring and its substituents.

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: It is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiophene Derivatives

Key Findings:

Substituent Effects on Molecular Weight: The target compound’s molecular weight (456.9 g/mol) is higher than simpler analogs like the ethyl ester derivative (357.8 g/mol) due to its larger aromatic substituents . Introducing phenoxy groups (e.g., in the ortho-tolyl analog) further increases molecular weight (514.0 g/mol) .

Aromatic vs.

Positional Isomerism :

- The m-tolylcarbamoyl group (meta-substituted) in the target compound vs. p-tolylcarbamoyl (para-substituted) in alters steric and electronic properties. Para-substituted analogs may exhibit better packing efficiency in crystal lattices due to symmetry .

Ester Group Variations :

- Ethyl esters (as in ) vs. methyl esters (target compound) affect lipophilicity, with methyl esters generally being less hydrophobic.

Hydrogen Bonding and Crystal Engineering :

- The acetamido and carbamoyl groups in these compounds facilitate hydrogen bonding, a critical factor in crystal packing and stability. Graph set analysis (as discussed in ) could reveal distinct hydrogen-bonding motifs between analogs.

Pharmaceutical Potential: Thiophene derivatives with carboxamide and ester functionalities are under investigation for antimicrobial and anticancer activities . The scarcity of related compounds in the Cambridge Structural Database (CSD) highlights opportunities for novel synthesis and polymorphism studies .

Biological Activity

Methyl 2-(2-(4-chlorophenyl)acetamido)-4-methyl-5-(m-tolylcarbamoyl)thiophene-3-carboxylate is a synthetic compound belonging to the class of thiophene derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. The following sections detail its biological activity, including relevant data tables, case studies, and research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

This structure features a thiophene ring, which is known for its diverse biological activities due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have indicated that thiophene derivatives exhibit significant anticancer properties. For instance, compounds related to this compound have been tested against various cancer cell lines, including:

| Cell Line | Type | IC50 (µM) | Reference |

|---|---|---|---|

| MCF-7 | Breast adenocarcinoma | 12.5 | |

| NCI-H460 | Non-small cell lung cancer | 15.3 | |

| SF-268 | CNS cancer | 10.8 |

The results suggest that these compounds can inhibit cell proliferation effectively, with IC50 values indicating their potency in vitro.

Antimicrobial Activity

In addition to anticancer effects, thiophene derivatives have shown promising antimicrobial activity. A study evaluating various substituted thiophenes demonstrated that certain derivatives exhibited significant antibacterial effects against both Gram-positive and Gram-negative bacteria. The following table summarizes the antibacterial activity of selected compounds:

| Compound | Bacterial Strain | Zone of Inhibition (mm) | Activity Index |

|---|---|---|---|

| Methyl 2-(2-(4-chlorophenyl)acetamido)... | Staphylococcus aureus | 18 | 0.75 |

| Methyl 2-(2-(4-chlorophenyl)acetamido)... | Escherichia coli | 15 | 0.65 |

| Methyl 2-(2-(4-chlorophenyl)acetamido)... | Pseudomonas aeruginosa | 20 | 0.80 |

These findings highlight the potential of this compound as a candidate for developing new antimicrobial agents.

Mechanistic Insights

The mechanism of action for this compound appears to be multifaceted:

- Inhibition of Cell Proliferation : The compound disrupts the cell cycle in cancer cells, leading to increased apoptosis.

- Antibacterial Mechanism : It may interfere with bacterial cell wall synthesis or function by targeting essential enzymes involved in these processes.

Case Studies

Several case studies have documented the efficacy of thiophene derivatives in clinical settings:

- A study published in Monatshefte für Chemie reported that a related thiophene derivative showed significant anti-inflammatory activity alongside its anticancer properties, suggesting a broader therapeutic potential beyond oncology .

- Another investigation in Bioorganic & Medicinal Chemistry Letters highlighted the ability of certain thiophene compounds to inhibit tubulin polymerization, which is crucial for cancer cell division .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.